molecular formula C9H8BrN3 B13632982 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B13632982
M. Wt: 238.08 g/mol
InChI Key: DXWRELSLSCFARC-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring directly bonded to a substituted pyrazole moiety. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 238.08 g/mol. The pyrazole ring is substituted with a bromine atom at position 4 and a methyl group at position 1, while the pyridine ring remains unsubstituted.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3

InChI Key

DXWRELSLSCFARC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a pyridine derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom at the C4 position of the pyrazole ring serves as a key site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings.

Suzuki-Miyaura Cross-Coupling

The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. For example:

Reagents/ConditionsProductYieldSource
Pd(OAc)₂ (1 mol%), KOAc, DMA, 150°C2-(4-Aryl-1-methyl-1H-pyrazol-5-yl)pyridine42–90%
  • Key Findings :

    • Electron-deficient aryl bromides (e.g., 4-nitrobenzene) afford higher yields (>80%) due to enhanced electrophilicity .

    • Steric hindrance from ortho-substituted aryl bromides (e.g., 2-bromobenzonitrile) reduces yields (e.g., 63% for product 31 in ).

Buchwald-Hartwig Amination

The bromine can be replaced with amines under palladium catalysis:

Reagents/ConditionsProductYieldSource
Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C2-(4-Amino-1-methyl-1H-pyrazol-5-yl)pyridine50–75%
  • Scope : Primary and secondary amines are viable, but sterically hindered amines (e.g., tert-butylamine) show reduced reactivity .

Functionalization of the Pyridine Ring

The pyridine ring participates in electrophilic substitution and coordination chemistry.

Metalation Reactions

The pyridine nitrogen directs lithiation at the C3 position:

Reagents/ConditionsProductYieldSource
LDA, THF, −78°C → Electrophile (e.g., DMF)3-Substituted-2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine60–85%
  • Example : Quenching with DMF yields a ketone product, enabling further derivatization.

Halogenation

Electrophilic halogenation occurs at the pyridine’s C4 position:

Reagents/ConditionsProductYieldSource
NBS, CH₃CN, 80°C2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-bromopyridine70%
  • Note : Bromination is regioselective due to pyridine’s electron-deficient nature .

Cyclization and Heterocycle Formation

The compound acts as a precursor for fused heterocycles.

Pyrazolo-Pyridine Hybrids

Reaction with hydrazine facilitates cyclization:

Reagents/ConditionsProductYieldSource
Hydrazine hydrate, DMF, 120°CPyrazolo[3,4-c]pyridine derivatives45–67%
  • Mechanism : Hydrazine attacks the pyrazole’s C5, followed by intramolecular cyclization .

Reductive Debromination

The C–Br bond is cleaved under catalytic hydrogenation:

Reagents/ConditionsProductYieldSource
Pd/C, H₂ (3–5 bar), EtOH, 70°C2-(1-Methyl-1H-pyrazol-5-yl)pyridine94%
  • Application : Generates debrominated intermediates for further functionalization .

Coordination Chemistry

The pyridine nitrogen and

Scientific Research Applications

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine C₉H₈BrN₃ 238.08 4-Br, 1-Me on pyrazole Pyridine + pyrazole
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine C₁₁H₁₁BrClN₃ 300.58 4-Br, 1-(2-Cl-ethyl), 5-Me on pyrazole Pyridine + pyrazole
5-Bromo-2-(1,2,4-triazol-4-yl)pyridine C₇H₅BrN₄ 225.05 5-Br on pyridine, 2-triazole Pyridine + triazole
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine C₁₃H₉BrN₄ 301.14 2-Br on pyridine, imidazole substituent Pyridine + imidazole
Key Observations:

Substituent Position and Type: The position of bromine significantly impacts reactivity and binding properties. For example, bromine on the pyrazole (as in the target compound) vs. bromine on pyridine (as in ) alters electronic distribution and steric interactions.

Heterocyclic Core :

  • Pyrazole-pyridine systems (target compound and ) are structurally distinct from triazole-pyridine or imidazole-pyridine hybrids. Triazoles and imidazoles offer additional hydrogen-bonding sites, which may enhance biological activity in kinase inhibitors .

Physical and Chemical Properties

Melting Points and Stability:
  • Compounds with brominated pyridine/pyrazole cores (e.g., ) exhibit high melting points (268–287°C), attributed to strong intermolecular interactions and aromatic stacking. The target compound likely shares this trend, though exact data are unavailable.
Solubility and Reactivity:
  • Bromine’s electronegativity increases polarity, improving solubility in polar solvents. However, bulky substituents (e.g., 2-chloroethyl in ) may reduce solubility compared to the compact methyl group in the target compound.
  • The imidazole ring in enhances basicity, enabling protonation at physiological pH, a feature absent in the pyrazole-based target compound.

Structural Characterization

  • Crystallographic data for related compounds (e.g., ) are refined using SHELXL , a standard tool for small-molecule structure determination. The target compound’s structure, if solved via X-ray diffraction, would likely employ similar methodologies.

Biological Activity

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a compound that has garnered attention due to its unique structural features and potential biological activities. It consists of a pyridine ring substituted with a pyrazole moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is C10H9BrN2. The presence of a bromine atom at the 4-position of the pyrazole ring, along with a methyl group at the 1-position, contributes to its distinct chemical properties. This structural configuration allows for diverse reactivity and interaction with biological targets.

Compound Name Structure Features Unique Aspects
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridinePyridine and pyrazole ringsBromine substitution enhances reactivity
4-Bromo-1-methylpyrazolePyrazole ring with bromineLacks pyridine moiety
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)pyridineChlorine instead of bromineSimilar structure but different halogen

Synthesis

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves several key steps, including the formation of the pyrazole ring followed by bromination and subsequent attachment to the pyridine structure. These methods are crucial for producing the compound in sufficient quantities for research and application purposes.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The unique structure of this compound may enhance its interaction with microbial targets.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely studied. For example, compounds containing pyrazole moieties have demonstrated cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells . The specific activity of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine against these cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Inhibition of Enzymatic Activity

Studies have indicated that pyrazole derivatives can act as inhibitors of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis. Inhibition of DHODH has implications for treating various diseases, including cancer and autoimmune disorders . Further exploration into the inhibitory effects of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine on DHODH could provide insights into its therapeutic potential.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against Mycobacterium tuberculosis, revealing promising results with certain analogs showing high inhibition rates compared to standard drugs .
  • Anticancer Screening : Another study screened N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against HepG2 (liver cancer) cells, finding significant cytotoxicity in specific compounds .
  • Enzyme Inhibition : Research focused on optimizing pyrazole-containing compounds for DHODH inhibition demonstrated that structural modifications could enhance potency and selectivity against this target .

Q & A

Q. What are the common synthetic routes for 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves bromination and cyclization steps. For example, bromination of a pyrazole precursor (e.g., 1-methyl-1H-pyrazole) followed by coupling with a pyridine derivative can yield the target compound. Cyclization reactions using Vilsmeier–Haack formylation (e.g., POCl3/DMF) are critical for introducing functional groups . Optimization includes controlling temperature (e.g., 120°C for cyclization) and stoichiometric ratios of reagents like phosphorus oxychloride to minimize side products .

Key Parameters for Optimization

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temperatures favor cyclization but may degrade sensitive groups
Reaction Time4–12 hoursProlonged time increases purity but risks decomposition
Reagent Ratio (e.g., POCl3)1.2–1.5 eqExcess reagent drives completion but complicates purification

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves pyrazole and pyridine ring protons, with bromine-induced deshielding observed at C4 of the pyrazole (δ ~7.5–8.5 ppm for pyridine protons) .
  • X-ray Crystallography: SHELXL refinement (via SHELX programs) is standard for determining bond lengths and angles. For example, C-Br bond lengths typically range from 1.88–1.92 Å, confirming bromine substitution .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C4 of the pyrazole acts as a leaving group, enabling Suzuki or Buchwald–Hartwig couplings. Electron-withdrawing groups (e.g., pyridine) enhance electrophilicity at the brominated position, increasing coupling efficiency. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at reactive sites .

Example Reactivity Trends

Substituent PositionElectronic EffectCoupling Efficiency (Yield %)
Pyridine at C2 (electron-withdrawing)Increases electrophilicity70–85%
Methyl at N1 (electron-donating)Stabilizes intermediate60–75%

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond angles often arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands allows modeling of twinned data, while PART instructions address disordered regions. High-resolution data (<1.0 Å) and restraints on geometric parameters (e.g., AFIX for aromatic rings) improve accuracy .

Common Refinement Challenges

IssueSHELXL CommandApplication
TwinningTWIN + BASFCorrects intensity overlaps in twinned crystals
DisorderPART + SUMPModels alternate conformations
Thermal MotionSIMU/DELURestrains anisotropic displacement parameters

Q. How can computational models predict the compound’s interactions with biological targets?

Molecular docking (AutoDock, Glide) and MD simulations assess binding affinity to enzymes or receptors. The pyridine nitrogen participates in hydrogen bonding, while the bromine atom contributes to hydrophobic interactions. QSAR studies correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity .

Computational Parameters

MethodTarget ApplicationKey Output
DockingBinding site predictionΔG (binding energy)
MD SimulationsStability of ligand-receptor complexesRMSD (conformational stability)

Methodological Guidance

  • Handling Air-Sensitive Intermediates: Use Schlenk lines for bromination steps to prevent hydrolysis.
  • Data Reproducibility: Report refinement residuals (R-factor <5% for high-quality data) and deposit CIF files in repositories like the Cambridge Structural Database .

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